Amlodipine aspartate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

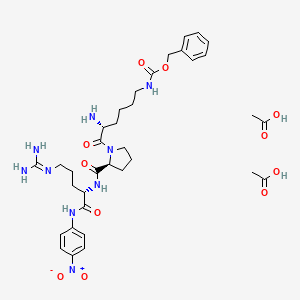

Amlodipine aspartic acid is a calcium channel blocker with antihypertensive and antianginal properties . It belongs to a class of medications called calcium channel blockers . It lowers blood pressure by relaxing the blood vessels so the heart does not have to pump as hard . Amlodipine is used to treat certain types of angina (chest pain) and other conditions caused by coronary artery disease .

Physical And Chemical Properties Analysis

Amlodipine has a molecular weight of 408.88 . It is soluble in DMSO at 72 mg/mL . A pKa value of 8.7 means that amlodipine is predominantly present in the ionized form at a physiologic pH .Scientific Research Applications

Treatment of Hypertension and Angina

Amlodipine aspartate is a derivative of amlodipine, which is a long-acting calcium channel blocker . It is used in the treatment of hypertension and angina pectoris . This is due to its ability to block calcium channels, which helps to relax and widen blood vessels, thereby improving blood flow and reducing blood pressure .

Pharmaceutical Reference Standard

This is important in the pharmaceutical industry to ensure the safety and efficacy of the drugs being produced .

Stability Testing

In addition to its use as a reference standard, amlodipine aspartate is also used in stability testing of pharmaceutical products . Stability testing is performed on pharmaceutical products to show that the composition does not substantially or materially change over time, i.e., over its indicated shelf-life .

Novel Compound Research

Amlodipine aspartate is a novel compound and there is ongoing research into its properties and potential uses . This includes research into its synthesis, bioavailability, and half-life in the body .

Combination Therapy

The aspartate derivative of amlodipine is useful, either alone or in combination with amlodipine, as a pharmaceutical in treating angina and hypertension . This suggests that amlodipine aspartate could be used in combination therapies for these conditions .

Development of New Salts

Research into amlodipine aspartate could lead to the development of new salts of amlodipine . This could potentially improve the formulation properties of amlodipine, addressing issues such as tabletting and stability problems .

Mechanism of Action

Target of Action

Amlodipine aspartate primarily targets the L-type calcium channels located in the vascular smooth muscle and myocardium . These channels play a crucial role in regulating the influx of calcium ions, which are essential for muscle contraction.

Mode of Action

Amlodipine aspartate is a dihydropyridine calcium channel blocker . It works by inhibiting the influx of calcium ions through the L-type calcium channels during depolarization . This inhibition leads to a relaxation of the coronary vascular smooth muscle and vasodilation . The drug also increases myocardial oxygen delivery in patients with vasospastic angina .

Biochemical Pathways

The primary biochemical pathway affected by amlodipine aspartate is the calcium signaling pathway . By blocking the L-type calcium channels, amlodipine aspartate reduces the amount of calcium entering the vascular smooth muscle and myocardial cells . This action leads to a decrease in peripheral vascular resistance, which ultimately results in a reduction of blood pressure .

Pharmacokinetics

Amlodipine aspartate exhibits distinctive pharmacokinetic characteristics. Following oral administration, it has a bioavailability of 60 to 65% . The drug is extensively metabolized in the liver, with no significant presystemic or first-pass metabolism . It is slowly cleared from the body, with a terminal elimination half-life of 40 to 50 hours . The volume of distribution is large (21L/kg), and there is a high degree of protein binding (98%) .

Result of Action

The primary result of amlodipine aspartate’s action is a reduction in blood pressure . By causing peripheral arterial vasodilation and reducing peripheral vascular resistance, the drug helps lower blood pressure . This makes it easier for the heart to pump blood around the body . Additionally, amlodipine aspartate is used to reduce chest pain associated with angina .

Action Environment

The action of amlodipine aspartate can be influenced by various environmental factors. For instance, liver function can impact the drug’s metabolism and clearance . Patients with hepatic insufficiency may experience an increase in the drug’s area under the curve (AUC), suggesting a slower rate of elimination . Age and severe renal impairment can also influence the pharmacokinetic profile of amlodipine aspartate, leading to higher plasma concentrations and longer half-lives .

Future Directions

properties

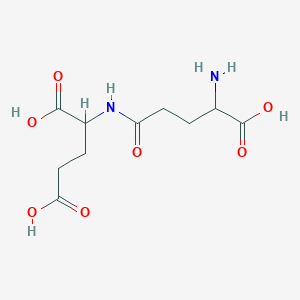

| { "Design of the Synthesis Pathway": "The synthesis of Amlodipine aspartate can be achieved by the reaction of Amlodipine besylate with L-aspartic acid.", "Starting Materials": [ "Amlodipine besylate", "L-aspartic acid" ], "Reaction": [ "Amlodipine besylate is dissolved in anhydrous methanol.", "L-aspartic acid is dissolved in anhydrous methanol and added dropwise to the Amlodipine besylate solution.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is removed under reduced pressure.", "The residue is dissolved in water and the pH is adjusted to 3-4 with hydrochloric acid.", "The resulting precipitate is filtered, washed with water, and dried to obtain Amlodipine aspartate." ] } | |

CAS RN |

400602-35-9 |

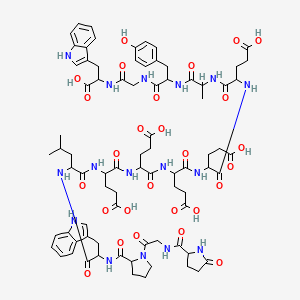

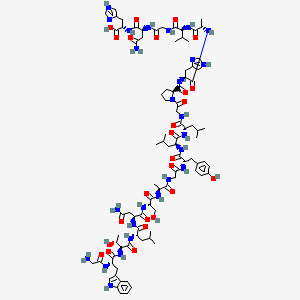

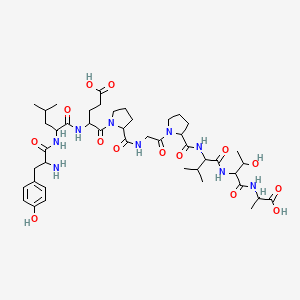

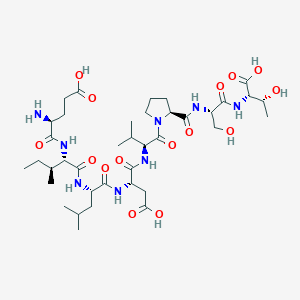

Molecular Formula |

C₂₄H₂₉ClN₂O₉ |

Molecular Weight |

524.95 |

synonyms |

Amlodipine aspartate |

Origin of Product |

United States |

Q & A

Q1: What are the potential advantages of using amlodipine aspartate over other salt forms of amlodipine?

A: While a direct comparison of different amlodipine salts is not provided in the research excerpts, one study suggests that the choice of salt form can influence the overall efficacy and patient compliance. For instance, amlodipine aspartate is mentioned alongside other salts like amlodipine maleate, mesylate, and besylate as potentially offering improved characteristics in terms of reduced adverse effects and better patient compliance. Further research is needed to fully elucidate the specific benefits of amlodipine aspartate.

Q2: How is the purity of amlodipine maleate assessed, and why is the presence of amlodipine aspartate a concern?

A: The purity of amlodipine maleate, another common salt form of amlodipine, is determined using techniques like chromatography, with specific reference standards for potential impurities like amlodipine aspartate and maleamide. The presence of amlodipine aspartate as an impurity is undesirable as it could alter the drug's pharmacological profile, stability, and overall quality. Ensuring the absence of such impurities is crucial for drug safety and efficacy.

Q3: What are the implications of finding amlodipine aspartate as an impurity in amlodipine maleate, and what methods can separate these compounds?

A: The presence of amlodipine aspartate in amlodipine maleate signifies a deviation from the intended drug composition, potentially impacting its safety and effectiveness. To address this, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify these compounds, ensuring the purity and quality of the final pharmaceutical product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.